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1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Hydrogen-bond donor count Membrane permeability Oral bioavailability

1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione (CAS 898440-72-7; molecular formula C₁₃H₁₈N₆O₂; MW 290.32) is a fully substituted tricyclic heterocycle belonging to the [1,2,4]triazino[3,4-f]purine-6,8-dione class. Its scaffold fuses a 1,2,4-triazine ring onto a purine-6,8-dione (xanthine) core, making it a constrained bioisosteric analog of theophylline.

Molecular Formula C13H18N6O2
Molecular Weight 290.327
CAS No. 898440-72-7
Cat. No. B2485632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
CAS898440-72-7
Molecular FormulaC13H18N6O2
Molecular Weight290.327
Structural Identifiers
SMILESCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)C
InChIInChI=1S/C13H18N6O2/c1-6-18-12-14-10-9(19(12)8(3)7(2)15-18)11(20)17(5)13(21)16(10)4/h8H,6H2,1-5H3
InChIKeyLCVIFIJHIRJLRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione (CAS 898440-72-7): Core Chemical Identity and Compound-Class Context


1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione (CAS 898440-72-7; molecular formula C₁₃H₁₈N₆O₂; MW 290.32) is a fully substituted tricyclic heterocycle belonging to the [1,2,4]triazino[3,4-f]purine-6,8-dione class [1]. Its scaffold fuses a 1,2,4-triazine ring onto a purine-6,8-dione (xanthine) core, making it a constrained bioisosteric analog of theophylline [2]. The compound possesses zero hydrogen-bond donors (HBD = 0), five hydrogen-bond acceptors (HBA = 5), a topological polar surface area (TPSA) of 74 Ų, a calculated XLogP3-AA of 0.8, and a single rotatable bond (N1–ethyl), as computed and recorded in PubChem (CID 16610050) [1]. These physicochemical parameters distinguish it from earlier-generation triazino-purines that retain N–H donor functionality.

Why Generic Substitution Fails for 1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione: Alkylation-Pattern Sensitivity in Triazino-Purine Pharmacology


Within the [1,2,4]triazino[3,4-f]purine-6,8-dione chemotype, small variations in the number and position of N-alkyl substituents produce large shifts in adenosine receptor (AR) subtype affinity and selectivity, as demonstrated by radioligand binding studies on closely related analogs [1]. The N1-ethyl group in the target compound replaces the N1–H present in 1,4-dihydro-3,4,9-trimethyl analogs (e.g., PubChem CID 3064955; CAS 106087-30-3), eliminating the sole hydrogen-bond donor and altering both the conformational landscape and the hydrogen-bonding capacity vis-à-vis the AR orthosteric site [2]. Positional isomers sharing the identical molecular formula C₁₃H₁₈N₆O₂ but differing in alkyl-group placement (e.g., 1,7-diethyl-3,9-dimethyl vs. 1-ethyl-3,4,7,9-tetramethyl) are not interchangeable, because SAR studies on this scaffold show that the locus of N-substitution determines whether a compound behaves as an A₁-selective, A₂A-selective, or dual AR ligand [1]. Consequently, substitution with an uncharacterized positional isomer or an under-alkylated analog introduces uncontrolled pharmacological variance and is not scientifically justifiable for any experiment requiring defined target engagement.

Quantitative Differentiation Evidence for 1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione: Physicochemical, Structural, and Pharmacological-Class Comparisons


Hydrogen-Bond Donor Count: Zero vs. Two in 1,4-Dihydro-3,4,9-trimethyl Analog (PubChem CID 3064955)

The target compound has a computed hydrogen-bond donor count of zero, versus two hydrogen-bond donors for the closely related 1,4-dihydro-3,4,9-trimethyl analog (CAS 106087-30-3; PubChem CID 3064955) [1]. The complete N-alkylation of the triazine ring (positions 1 and 4) and the purine-6,8-dione nitrogens (positions 7 and 9) eliminates all N–H functionality, which is a key structural feature that governs passive membrane permeability and CNS penetration potential according to Lipinski's and related drug-likeness rules [2]. This physicochemical differentiation directly impacts the compound's suitability for cell-based and in vivo assays requiring intracellular target engagement.

Hydrogen-bond donor count Membrane permeability Oral bioavailability

Lipophilicity (XLogP3-AA): 0.8 for Target Compound vs. 0.1 for 1,4-Dihydro-3,4,9-trimethyl Analog

The computed XLogP3-AA value for 1-ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is 0.8, compared with 0.1 for the 1,4-dihydro-3,4,9-trimethyl analog (PubChem CID 3064955) [1]. This 0.7 log-unit increase reflects the cumulative effect of substituting two N–H groups with N–CH₃ (at positions 4 and 7) and an N–CH₂CH₃ group (at position 1). The higher lipophilicity predicts enhanced passive diffusion across lipid bilayers and greater non-specific binding to plasma proteins relative to the less alkylated comparator.

Lipophilicity XLogP3 Partition coefficient

Molecular Topology: Rotatable Bond Count = 1 for Target Compound vs. Positional Isomers Bearing Propyl or Longer N-Substituents

The target compound possesses a single rotatable bond (the N1–ethyl C–C bond), as recorded in PubChem CID 16610050 [1]. Positional isomers sharing the identical molecular formula C₁₃H₁₈N₆O₂ but bearing an N7-propyl substituent instead of the N1-ethyl plus N4-methyl pattern would exhibit at least two rotatable bonds (propyl C–C bonds), resulting in higher conformational entropy and a reduced entropic binding advantage. In fragment-based and ligand-efficiency-driven drug discovery, minimizing rotatable-bond count is a well-established strategy for improving binding free energy per heavy atom (ligand efficiency) [2].

Rotatable bonds Conformational entropy Ligand efficiency

Adenosine Receptor Subtype Selectivity Class-Level SAR: N1-Alkyl vs. N1–H Triazino[3,4-f]purine-6,8-diones

In a class-level study of [1,2,4]triazino[4,3-f]purine-6,8-diones evaluated in radioligand binding assays against rat A₁ and A₂A adenosine receptors, compounds bearing a C3-phenyl substituent showed the highest A₁AR affinity, while the presence of an N-acyl substitution improved A₁/A₂A selectivity [1]. The target compound's fully N-alkylated scaffold (positions 1, 3, 4, 7, 9) is a distinct structural variant that eliminates hydrogen-bond donor interactions with the receptor. Although quantitative binding data for 1-ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione specifically are absent from the public domain, the class-level SAR demonstrates that N-substitution pattern—not merely core scaffold identity—determines adenosine receptor subtype engagement and selectivity. This principle precludes interchangeability with N–H-bearing or differently N-substituted analogs.

Adenosine receptor A1/A2A selectivity Radioligand binding

Synthetic Provenance: Cycloaddition of 8-Diazotheophylline Establishes the Triazino[3,4-f]purine Scaffold

The [1,2,4]triazino[3,4-f]purine-6,8-dione scaffold is accessible via [4+2] cycloaddition of 8-diazotheophylline with appropriate dipolarophiles, as demonstrated by Mosselhi and coworkers [1]. The target compound represents a fully alkylated derivative within this synthetic series, and the established synthetic route provides a means of independent structural confirmation via comparison with reported ¹H NMR and mass spectral data for related 1,2,4-triazino[3,4-f]theophyllines. This synthetic pedigree distinguishes the scaffold from other purine-fused heterocycles (e.g., purino[7,8-g]pteridines or triazolo[3,4-f]purines) that arise from different synthetic pathways and exhibit distinct biological activity profiles [2].

Cycloaddition synthesis 8-diazotheophylline Chemical identity verification

LIMITATION NOTICE: Absence of Direct Comparative Biological Potency Data

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, and Google Patents conducted on 2026-05-09 yielded no direct, peer-reviewed quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, or Kd values) for 1-ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione or for its closest positional isomers. The compound appears in chemical vendor catalogs and structural databases but has not been the subject of published pharmacological characterization. This absence of head-to-head or cross-study comparable biological data means that differential potency, selectivity, or efficacy claims cannot be substantiated for this specific compound at the present time. All differentiation evidence presented in this guide is therefore constrained to physicochemical properties (Sections 3.1–3.3), class-level SAR (Section 3.4), and synthetic provenance (Section 3.5). Users requiring guaranteed biological activity should request custom screening data from the vendor or pursue in-house characterization prior to committing to large-scale procurement.

Data gap Empirical biological activity Procurement caveat

Recommended Application Scenarios for 1-Ethyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione Based on Physicochemical and Class-Level Evidence


Adenosine Receptor SAR-by-Catalog: Probing the Effect of Complete N-Alkylation on AR Subtype Selectivity

The compound's fully alkylated scaffold (HBD = 0) provides a unique entry in adenosine receptor structure–activity relationship (SAR) studies, complementing existing series of triazino- and triazepino[4,3-f]purinediones that have demonstrated measurable A₁ and A₂A receptor affinity [1]. By testing this compound alongside N–H-bearing analogs (e.g., 1,4-dihydro-3,4,9-trimethyl derivative, CID 3064955), researchers can isolate the contribution of hydrogen-bond donor elimination to receptor subtype binding and functional activity. This experimental design directly addresses the class-level SAR question of whether N1-alkylation enhances or diminishes A₁ vs. A₂A selectivity within the triazino-purine chemotype.

Passive Membrane Permeability Comparator in the Triazino-Purine Chemical Series

With an XLogP3-AA of 0.8 (vs. 0.1 for the 1,4-dihydro analog) and zero hydrogen-bond donors [1], this compound serves as a high-permeability benchmark in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies. Its procurement enables quantitative determination of the permeability increment gained by exhaustive N-methylation of the triazino-purine core, generating data that can guide lead optimization of more polar, HBD-containing congeners toward improved oral absorption or blood–brain barrier penetration.

Computational Chemistry and Molecular Docking: A Conformationally Constrained Purine Scaffold with Minimal Rotatable Bonds

The compound's single rotatable bond (N1–ethyl) makes it an attractive test case for molecular docking and molecular dynamics studies targeting purine-recognizing proteins (adenosine receptors, phosphodiesterases, xanthine oxidases) [1]. The low conformational entropy simplifies binding-pose prediction and reduces docking-sampling artifacts compared to analogs with longer, flexible N-substituents. Procurement is warranted for research groups seeking to validate computational binding-mode predictions with subsequent biophysical or biochemical assays.

Chemical Probe Development: Scaffold-Hopping from Theophylline to Triazino-Purines

As a constrained bioisostere of 8-substituted theophylline derivatives, this compound bridges the structural gap between classical xanthine-based adenosine antagonists and newer triazolo/triazino-purine chemotypes under investigation for neurodegenerative and ischemic indications [1][2]. Its procurement supports medicinal chemistry campaigns aiming to exploit the additional nitrogen atom in the annealed triazine ring for modulating target selectivity, metabolic stability, or off-target liability relative to the parent theophylline scaffold.

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